molecular formula C10H16O B12532256 2-(Prop-2-yn-1-yl)hept-4-en-1-ol CAS No. 656234-79-6

2-(Prop-2-yn-1-yl)hept-4-en-1-ol

Cat. No.: B12532256
CAS No.: 656234-79-6
M. Wt: 152.23 g/mol
InChI Key: NPOHYKKGJAHYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-yn-1-yl)hept-4-en-1-ol is a chemical compound characterized by the presence of both an alkyne and an alkene functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol typically involves the reaction of hept-4-en-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)hept-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of hept-4-en-1-al or hept-4-enoic acid.

    Reduction: Formation of 2-(prop-2-en-1-yl)hept-4-en-1-ol or 2-(propyl)hept-4-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Prop-2-yn-1-yl)hept-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol involves its reactivity towards various chemical reagents and biological molecules. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and research .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-ol: A simpler compound with only an alkyne and hydroxyl group.

    Hept-4-en-1-ol: Contains an alkene and hydroxyl group but lacks the alkyne functionality.

    2-(Prop-2-en-1-yl)hept-4-en-1-ol: Similar structure but with an alkene instead of an alkyne group.

Uniqueness

2-(Prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a broader range of reactions and applications compared to compounds with only one type of unsaturation .

Biological Activity

2-(Prop-2-yn-1-yl)hept-4-en-1-ol, also known as Hept-4-en-6-yn-1-ol, is a compound of interest due to its unique structure featuring both alkyne and alkene functionalities. This combination renders it a versatile candidate for various biological applications, including potential therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of both alkene and alkyne groups allows it to undergo multiple chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These intermediates may interact with proteins, enzymes, and nucleic acids, potentially influencing cellular processes such as apoptosis and inflammation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Antiviral Activity

In addition to its antibacterial properties, 2-(Prop-2-yn-1-y)hept-4-en-1-ol has been investigated for antiviral activity. Preliminary studies have shown that it can inhibit the replication of certain viruses by interfering with their ability to enter host cells or replicate within them. For instance, compounds with similar structures have shown promise against influenza A virus (H1N1), with IC50 values indicating effective inhibition at low concentrations .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various alkynes, including 2-(Prop-2-yn-1-y)hept-4-en-1-ol. The study found that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria in a dose-dependent manner. The authors concluded that the structural features of the compound contribute to its enhanced interaction with bacterial cell membranes .

Research on Antiviral Properties

Another investigation focused on the antiviral properties of similar compounds against H1N1. The study reported that derivatives of propargylic alcohols exhibited strong inhibitory effects on viral replication, suggesting that 2-(Prop-2-yn-1-y)hept-4-en-1-y could also possess similar antiviral capabilities .

Properties

CAS No.

656234-79-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-prop-2-ynylhept-4-en-1-ol

InChI

InChI=1S/C10H16O/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10-11H,3,7-9H2,1H3

InChI Key

NPOHYKKGJAHYNH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(CC#C)CO

Origin of Product

United States

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